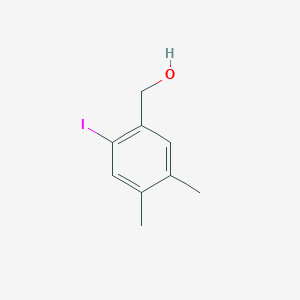

(2-Iodo-4,5-dimethylphenyl)methanol

Description

Contextualizing the Significance of Aryl Iodides in Modern Synthetic Methodologies

Aryl halides are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org Among them, aryl iodides are particularly valued in synthetic organic chemistry due to the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly effective substrates for a wide range of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgchinesechemsoc.org These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many complex molecules, including pharmaceuticals and advanced materials. rsc.orgacs.org

The utility of aryl iodides extends to their use as precursors for organometallic reagents, such as Grignard and organolithium reagents. wikipedia.org Furthermore, recent research has highlighted their role as mild iodinating agents in C-H activation reactions and their use in hypervalent iodine-mediated couplings, which offer transition-metal-free alternatives for bond formation. chinesechemsoc.orgeurekalert.org The high reactivity and broad applicability of the aryl iodide moiety underscore its strategic importance in synthetic planning. chinesechemsoc.org

Role and Research Trends of Benzylic Alcohols in Chemical Transformations

Benzylic alcohols, characterized by a hydroxyl group attached to a carbon adjacent to a benzene (B151609) ring, are versatile intermediates in organic synthesis. patsnap.com Their reactivity is distinct from that of simple aliphatic alcohols due to the proximity of the aromatic ring. They can be readily oxidized to form benzaldehydes or benzoic acids, which are themselves valuable synthetic precursors. patsnap.compearson.com

Beyond oxidation, the hydroxyl group of a benzylic alcohol can be converted into a variety of other functional groups. It can be transformed into a good leaving group for nucleophilic substitution reactions or participate in esterification to form benzyl (B1604629) esters, which are often used as protecting groups in the synthesis of complex molecules because they can be easily removed under mild conditions. wikipedia.orgnih.gov The benzylic position is also reactive towards radical halogenation. pearson.com The diverse reaction pathways available to benzylic alcohols make them a cornerstone in the synthesis of a wide array of organic compounds. wikipedia.orgmdpi.com

Strategic Importance of Ortho-Substituted Arenes with Iodo and Hydroxymethyl Functionalities

The specific ortho arrangement of the iodo and hydroxymethyl groups in (2-Iodo-4,5-dimethylphenyl)methanol imparts unique reactivity. This spatial relationship allows for the potential of intramolecular reactions, where the two functional groups can interact to form cyclic structures. For instance, intramolecular etherification could lead to the formation of fused ring systems.

This substitution pattern is also significant in the context of directed ortho-metalation, where one functional group can direct a metal catalyst to a specific position on the aromatic ring. However, in this molecule, the primary utility lies in the sequential or tandem functionalization of the two distinct reactive sites. The iodo group provides a handle for cross-coupling reactions, while the hydroxymethyl group can be transformed independently. nih.gov For example, the iodo group could be used in a Suzuki coupling to form a biaryl structure, followed by oxidation of the alcohol to an aldehyde, creating a highly functionalized product that would be difficult to synthesize through other means. The steric hindrance provided by the ortho-substituent can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of atropisomers (axially chiral biaryls). snnu.edu.cn

Bridging the Research Gap in the Chemistry of Halogenated Arylmethanols

While the chemistry of aryl halides and benzylic alcohols is well-established, the exploration of multifunctional molecules like this compound represents a frontier in synthetic chemistry. mdpi.comijrpr.com Much of the existing research focuses on simpler, monosubstituted or disubstituted analogs. The presence of multiple substituents on the aromatic ring, as seen in this compound, presents both challenges and opportunities. The electronic effects of the dimethyl groups can influence the reactivity of both the iodo and hydroxymethyl groups, and the steric bulk can impact reaction rates and selectivity.

The synthesis of this compound itself is noteworthy. A plausible synthetic route involves the reduction of the corresponding aldehyde, 2-iodo-4,5-dimethylbenzaldehyde. This precursor can be synthesized via the iodination of 4,5-dimethylbenzaldehyde. The availability of such polysubstituted building blocks is crucial for advancing the synthesis of complex molecular targets. Research into the specific reaction pathways and synthetic applications of this compound is helping to fill a research gap by providing a deeper understanding of how multiple, electronically and sterically distinct functional groups coexist and interact within a single aromatic scaffold. This knowledge is vital for the rational design of novel synthetic strategies and the construction of next-generation functional molecules. sorbonne-universite.frresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-4,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONDJBVFLGNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 4,5 Dimethylphenyl Methanol and Its Analogues

Organometallic Approaches to Ortho-Iodobenzyl Alcohols

Organometallic reagents are pivotal in the synthesis of ortho-iodobenzyl alcohols, providing robust methods for the formation of the key carbon-carbon bond. Grignard reagents and organolithium species are the most prominent in this regard.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a classic yet effective route to ortho-iodobenzyl alcohols. The general principle involves the nucleophilic addition of an ortho-iodophenyl Grignard reagent to a carbonyl compound. harvard.eduacs.org

The addition of ortho-iodophenyl Grignard reagents to aldehydes and ketones is a fundamental method for synthesizing a wide array of secondary and tertiary ortho-iodobenzyl alcohols. psu.ac.th The Grignard reagent, prepared from the corresponding ortho-iodoaryl halide and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. acs.org Subsequent acidic workup yields the desired alcohol. For instance, the reaction of an ortho-iodophenyl Grignard reagent with an aldehyde will produce a secondary alcohol, while a ketone will yield a tertiary alcohol. harvard.edu A relevant example, though not of the exact target molecule, is the reaction of 2,3-dimethylmagnesium bromide with 1-triphenylmethyl-4-imidazole formaldehyde (B43269) to produce the corresponding alcohol, demonstrating the feasibility of this approach with substituted phenylmagnesium halides google.comgoogle.com.

The general reaction scheme is as follows: o-Iodoaryl-MgX + R-CHO → o-Iodoaryl-CH(OH)-R o-Iodoaryl-MgX + R-CO-R' → o-Iodoaryl-C(OH)(R)-R'

| Reactant 1 | Reactant 2 | Product Type |

| o-Iodophenyl Grignard Reagent | Aldehyde | Secondary o-Iodobenzyl Alcohol |

| o-Iodophenyl Grignard Reagent | Ketone | Tertiary o-Iodobenzyl Alcohol |

The efficiency and yield of Grignard additions to carbonyl compounds can be significantly enhanced by the use of Lewis acid additives, with anhydrous cerium(III) chloride (CeCl₃) being a notable example. psu.ac.th The addition of CeCl₃ to the reaction mixture is known to suppress side reactions, such as enolization, which can be problematic, especially with ketones. chemrxiv.org This leads to a marked improvement in the yields of the desired tertiary alcohols. psu.ac.th The cerium reagent is believed to generate a more nucleophilic and less basic organocerium species, which favors the 1,2-addition to the carbonyl group. psu.edu

The use of CeCl₃ is particularly beneficial for the synthesis of tertiary ortho-iodobenzyl alcohols from ketones, where conventional Grignard reactions might give lower yields due to competing side reactions. psu.ac.th

Lithiation-Iodination Strategies

An alternative organometallic approach involves the use of organolithium reagents in a lithiation-iodination sequence. This method is particularly useful for introducing the iodine atom at a specific position on the aromatic ring. A relevant example is the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881), a close analogue of the precursor to the title compound. This synthesis is achieved through the lithiation of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal with n-butyllithium at low temperatures, followed by quenching with iodine. acs.org The resulting 2-iodo-4,5-dimethoxybenzaldehyde can then be reduced to the corresponding benzyl (B1604629) alcohol. This strategy highlights the potential for a similar synthesis of (2-Iodo-4,5-dimethylphenyl)methanol, likely starting from a suitably protected 4,5-dimethylbenzaldehyde derivative. The general principle of ortho-lithiation involves the deprotonation of a position ortho to a directing group on the aromatic ring by a strong lithium base, followed by the introduction of an electrophile, in this case, iodine. acs.orgnih.gov

| Starting Material | Reagents | Intermediate Product |

| 2-Bromo-4,5-dimethoxybenzaldehyde dimethylacetal | 1. n-Butyllithium, 2. Iodine | 2-Iodo-4,5-dimethoxybenzaldehyde |

Transition Metal-Catalyzed Syntheses of Aryl Iodide-Bearing Alcohols

Transition metal catalysis offers powerful and often milder alternatives for the synthesis of complex organic molecules, including aryl iodide-bearing alcohols. Nickel-catalyzed processes are of particular interest in this context.

Nickel-Catalyzed Processes

Nickel catalysts have demonstrated utility in various transformations involving ortho-iodobenzyl alcohols and their precursors. For example, nickel-catalyzed cyclization of ortho-iodobenzyl alcohols with propiolates in the presence of zinc powder has been used to synthesize seven-membered lactones. acs.orgnih.gov This indicates the reactivity of the C-I bond in the presence of nickel catalysts, which could be harnessed for other cross-coupling reactions to build molecular complexity.

Furthermore, nickel-catalyzed carboxylation of aryl iodides using carbon dioxide presents a potential route to the precursor of this compound. organic-chemistry.orgrsc.org This would involve the nickel-catalyzed carboxylation of 1,2-dimethyl-4-iodobenzene to produce 2-iodo-4,5-dimethylbenzoic acid, which can then be reduced to the target alcohol. Nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have also been developed, showcasing the versatility of nickel in activating C-O bonds in alcohols for C-C bond formation. nii.ac.jprsc.org While a direct nickel-catalyzed synthesis of this compound is not explicitly detailed in the reviewed literature, these examples demonstrate the potential of nickel catalysis in the synthesis and functionalization of this class of compounds.

| Reaction Type | Catalyst System | Reactants | Product Type |

| Cyclization | Ni(dppe)Br₂ / Zn | o-Iodobenzyl alcohol, Propiolate | Seven-membered lactone |

| Carboxylation | NiCl₂(PPh₃)₂ / Mn | Aryl iodide, CO₂ | Carboxylic acid |

| Cross-electrophile coupling | Nickel catalyst / Ti co-reductant | Benzyl alcohol, Aryl halide | Diaryl-methane derivative |

Intermolecular Asymmetric Addition of Aryl Iodides across Aldehydes for Chiral Alcohols

The creation of enantioenriched secondary alcohols from readily available aryl iodides and aldehydes is a significant achievement in asymmetric catalysis. These methods circumvent the need for pre-formed organometallic reagents, which can be unstable or difficult to prepare.

Recent advancements have demonstrated that chiral nickel complexes are highly effective catalysts for the intermolecular enantioselective addition of aryl iodides to aldehydes. nih.govresearchgate.netresearchgate.net This approach utilizes zinc metal as a terminal reductant and operates under mild conditions, accommodating a wide variety of substrates. nih.govresearchgate.net Mechanistic investigations suggest that the key step involves the addition of an in-situ generated arylnickel species to the aldehyde. This forms a new carbon-carbon bond and a chiral nickel alkoxide intermediate, which is then turned over by the zinc powder, regenerating the active catalyst. nih.govresearchgate.net

Similarly, cobalt-based systems have emerged as powerful catalysts for this transformation. A light-driven, cobalt-catalyzed asymmetric reductive coupling of aromatic aldehydes and aryl iodides has been developed using N,N-diisopropylethylamine (i-Pr2NEt) as a mild and "green" reductant. rsc.orgrsc.org This method avoids stoichiometric metallic waste and provides access to a broad range of chiral diaryl carbinols in high yields (up to 96%) and excellent enantioselectivities (up to 98% ee) under ambient, photocatalyst-free conditions. rsc.org

Table 1: Catalytic Systems for Asymmetric Addition of Aryl Iodides to Aldehydes

| Catalyst System | Reductant | Key Features | Typical Yield/ee |

|---|---|---|---|

| Chiral Nickel Complex / Ligand | Zinc Metal | Broad substrate scope, mild conditions, avoids pre-generation of organometallic reagents. nih.govresearchgate.netresearchgate.net | High yields, moderate to high ee. researchgate.net |

Reductive and Redox-Neutral Coupling of Aryl Iodides with Aldehydes or Alcohols

Catalytic methods that couple aryl iodides with either aldehydes (reductive) or alcohols (redox-neutral) provide a versatile and direct route to secondary alcohols. nih.govorganic-chemistry.org A notable system employs a nickel catalyst supported by a 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand. nih.govorganic-chemistry.orgacs.org This specific ligand is crucial as it prevents common side reactions, such as the reduction of the aryl halide, which often plague reactions using more conventional phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govacs.org

The reaction can be tuned to be either reductive or redox-neutral. When an aldehyde is used as the coupling partner, an alcohol is added as a reductant. organic-chemistry.orgacs.org Alternatively, a primary alcohol can serve as both the coupling partner and the reductant in a redox-neutral process. organic-chemistry.orgacs.org The proposed mechanism involves an interrupted carbonyl-Heck pathway, where the key step is the 1,2-insertion of the aldehyde into the aryl-nickel bond, forming a nickel alkoxide. nih.govacs.org This intermediate is then efficiently turned over by the alcohol reductant. nih.govacs.org This catalytic system displays broad functional group tolerance and offers a practical alternative to stoichiometric organometallic addition reactions. organic-chemistry.org

Rhodium complexes have also been utilized for the formate-mediated reductive coupling of aryl iodides with aldehydes. acs.org This process is highly chemoselective, proceeding in the presence of various functional groups. acs.org

Table 2: Nickel-Catalyzed Reductive and Redox-Neutral Coupling

| Coupling Partner | Process Type | Catalyst/Ligand | Key Features |

|---|---|---|---|

| Aldehyde | Reductive | Ni / P2N2 Ligand | Avoids deleterious aryl halide reduction; uses an alcohol reductant. nih.govorganic-chemistry.orgacs.org |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations for constructing complex aromatic compounds.

The synthesis of diarylmethanes, which are important structural motifs, can be achieved through the direct ortho-benzylation of aryl iodides. A robust method utilizes a palladium/norbornene (Pd/NBE) cooperative catalytic system to couple aryl iodides with non-derivatized benzyl alcohols. rsc.orgrsc.org A key innovation in this methodology is the use of a carbodiimide (B86325) to transiently activate the benzyl alcohol. rsc.orgrsc.org The alcohol is converted into a more reactive isourea intermediate, which facilitates the reaction with the critical aryl-NBE-palladacycle (ANP) intermediate. rsc.orgrsc.org

This strategy is noted for its operational simplicity, high chemoselectivity, and broad substrate scope, allowing for the straightforward assembly of various diarylmethanes. rsc.org Mechanistic studies have indicated that the transiently formed isourea is more reactive than corresponding benzyl halides, highlighting the efficiency of this in-situ activation approach. rsc.orgrsc.org

The direct functionalization of C-H bonds is a highly atom-economical strategy. Palladium-catalyzed ortho-C-H acetoxylation of benzylic alcohols provides a route to valuable 2-hydroxyalkylphenol derivatives. nih.gov To achieve the required selectivity, the benzylic alcohol is typically "masked" with a directing group. nih.govresearchgate.net

An efficient exo-type directing group, such as 2,6-dimethoxybenzaldoxime, can direct the palladium catalyst to the ortho-position of the aromatic ring for C(sp²)–H functionalization. nih.gov Similarly, other oxime ethers have been used as simple and practical auxiliaries for the ortho-C–H olefination and hydroxylation of aromatic alcohols. researchgate.netacs.org Picolinamides have also been successfully employed as bidentate directing groups for the acetoxylation of benzylic C-H bonds. rsc.org After the desired transformation, the directing group can be removed, revealing the final product. nih.gov This methodology has demonstrated high catalyst turnover, underscoring its practical utility. nih.gov

Table 3: Directing Groups for Palladium-Catalyzed Ortho-Functionalization

| Directing Group | Transformation | Key Features |

|---|---|---|

| 2,6-Dimethoxybenzaldoxime | Acetoxylation | Efficient exo-type directing group, removable post-reaction. nih.gov |

| Acetone Oxime Ether | Olefination | Simple and practical auxiliary, enables synthesis of complex acids. acs.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. Modern advancements have rendered these reactions more versatile and milder.

The synthesis of aryl alkyl ethers via the coupling of aryl iodides and aliphatic alcohols can be effectively achieved using copper catalysis under significantly milder conditions than the traditional Ullmann reaction. nih.govacs.orgorganic-chemistry.org An improved protocol involves the use of copper(I) iodide (CuI) with a bidentate nitrogen ligand, such as 1,10-phenanthroline, and a base like cesium carbonate (Cs2CO3). nih.govacs.orgorganic-chemistry.orgthieme-connect.com

This method is experimentally simple and does not require the use of strong alkoxide bases. nih.govacs.org The reactions can often be performed in the neat alcohol as the solvent or in toluene (B28343) for more valuable alcohols. nih.govacs.org Notably, this protocol can be conducted under air without rigorous exclusion of moisture. acs.org A key advantage is its broad scope, which includes primary and secondary alcohols, and the ability to couple optically active benzylic alcohols with complete retention of configuration. nih.govorganic-chemistry.org This mild and efficient procedure represents a significant improvement for the synthesis of ethers from aryl iodides. nih.govacs.org

Table 4: Conditions for Copper-Catalyzed Coupling of Aryl Iodides and Alcohols

| Catalyst System | Base | Solvent | Key Features |

|---|---|---|---|

| CuI / 1,10-phenanthroline | Cs2CO3 | Neat Alcohol or Toluene | Mild conditions, no alkoxide base needed, tolerant to air/moisture, retention of stereochemistry. nih.govacs.orgorganic-chemistry.org |

Stereochemical Considerations: Retention of Configuration in Chiral Benzylic Alcohols

The preservation of a specific stereochemical configuration at a chiral center is a critical aspect of asymmetric synthesis. In the case of chiral benzylic alcohols, certain synthetic manipulations can proceed with retention of configuration, meaning the spatial arrangement of the substituents around the chiral carbon atom remains unchanged from reactant to product.

Table 1: Ligand and Solvent Effects on Stereochemical Outcome in Cross-Coupling Reactions

| Catalyst System | Electrophile | Ligand | Solvent | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Nickel | Benzylic Carbamate | Tricyclohexylphosphine | Toluene/THF | Retention | nih.gov |

| Nickel | Benzylic Carbamate | NHC Ligand | Toluene/THF | Inversion | nih.gov |

| Nickel | Allylic Pivalate | (S)-Cy-BINAP | PhMe | Retention | acs.org |

| Nickel | Allylic Pivalate | (S)-Cy-BINAP | MeCN | Inversion | acs.org |

Cobalt-Catalyzed Asymmetric Approaches

Recent advancements in photoredox catalysis have enabled the development of novel asymmetric transformations under mild conditions. A notable example is the use of dual photoredox and cobalt catalysis for the synthesis of chiral secondary alcohols. chinesechemsoc.org This methodology avoids the use of stoichiometric metal reductants and precious metal catalysts, offering a greener and more sustainable alternative. chinesechemsoc.org

One such protocol describes the visible light-mediated, cobalt-catalyzed asymmetric reductive coupling of aryl iodides with aldehydes to produce chiral benzyl alcohols. chinesechemsoc.orgchemrxiv.orgresearchgate.net This reaction features excellent enantioselectivity, broad substrate scope, and mild conditions. chemrxiv.orgresearchgate.net The process is believed to involve the generation of a nucleophilic organic cobalt intermediate which then adds to the aldehyde in a stereocontrolled manner. chinesechemsoc.org This approach has been successfully applied to the desymmetrization of axially prochiral biaryl dialdehydes, reacting them with aryl iodides to construct axially chiral secondary alcohols that also bear a central chirality. chemrxiv.orgresearchgate.netresearchgate.net The reaction proceeds with high enantio- and diastereoselectivity. chemrxiv.orgresearchgate.net

Mechanistic studies suggest that the process may involve efficient kinetic recognition of diastereomers, which enhances the stereoselectivity. chemrxiv.orgresearchgate.net The combination of a cobalt catalyst, a chiral ligand, and a photosensitizer under visible light irradiation creates a powerful system for forging carbon-carbon bonds asymmetrically. chemrxiv.orgresearchgate.netresearchgate.net This strategy provides a modular platform for accessing structurally diverse and valuable chiral secondary alcohols from readily available starting materials. chemrxiv.orgresearchgate.netresearchgate.net

Table 2: Key Features of Visible Light-Mediated Cobalt-Catalyzed Asymmetric Reductive Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalysis | Dual system: Cobalt catalyst and a photoredox catalyst. | chinesechemsoc.orgchemrxiv.orgresearchgate.net |

| Energy Source | Visible light (e.g., blue LEDs). | chemrxiv.orgresearchgate.netchemrxiv.org |

| Reactants | Aryl iodides and aldehydes. | chinesechemsoc.orgchemrxiv.orgresearchgate.net |

| Products | Chiral secondary alcohols. | chinesechemsoc.orgchemrxiv.orgresearchgate.net |

| Key Advantages | High enantioselectivity, mild and green conditions, broad substrate scope. | chemrxiv.orgresearchgate.net |

Oxidative Functionalization and Halogenation Routes

Enantioconvergent Benzylic Hydroxylation Using Chiral Aryl Iodides

Enantioconvergent catalysis is a powerful strategy wherein a racemic starting material is converted into a single, enantioenriched product. A novel method for the synthesis of chiral benzylic alcohols employs a chiral aryl iodide catalyst in a unique dual-activation mode for the enantioconvergent hydroxylation of benzylic C-H bonds. acs.orgchemrxiv.orgresearchgate.net

This transformation proceeds through a two-step cascade sequence. acs.orgresearchgate.net In the first step, the chiral iodoarene catalyst, in its oxidized state, initiates a radical C-H bromination of the alkyl arene substrate under irradiation. acs.orgresearchgate.net This initial bromination is non-stereoselective, producing a racemic benzylic bromide as an intermediate. acs.orgthieme-connect.com

In the second, decisive step, the same chiral aryl iodide catalyst acts as a chiral ligand in a copper-catalyzed enantioconvergent substitution of the bromide. acs.orgresearchgate.net This step effectively resolves the racemic intermediate, leading to the formation of a chiral benzyl alcohol with high yield and stereocontrol. acs.orgacs.org The ability of the chiral aryl iodide to function first as an oxidant precursor and subsequently as a chiral ligand is a key feature of this methodology. acs.orgresearchgate.net This approach represents a significant advance, demonstrating a highly selective enantioconvergent hydroxylation using a synthetic catalyst. acs.org

Strategic Introduction of Iodine and Other Halogens via Diazotization and Bromination

The synthesis of halogenated aromatic compounds like this compound often requires the strategic introduction of halogen atoms onto the benzene (B151609) ring. The Sandmeyer reaction, which proceeds via an arenediazonium salt intermediate, is a classic and versatile method for this purpose. nih.govorganic-chemistry.org

The process begins with the diazotization of a primary aromatic amine. organic-chemistry.org The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures to form a diazonium salt. organic-chemistry.orgchemistrysteps.com These salts are highly reactive due to the presence of an excellent leaving group, dinitrogen gas (N₂). chemistrysteps.com For the introduction of iodine, the diazonium salt is treated with a source of iodide, such as potassium iodide (KI). organic-chemistry.org This method allows for the regioselective placement of iodine on an aromatic ring, which can be difficult to achieve through direct electrophilic iodination. One-pot procedures for sequential diazotization and iodination have been developed for convenience. organic-chemistry.orgrsc.org

For the introduction of bromine, the diazonium salt can be treated with a copper(I) bromide catalyst. nih.gov Alternatively, metal-free methods have been developed where the diazonium salt, generated from an aniline (B41778) derivative, is reacted with molecular bromine to afford the corresponding aryl bromide in good yield. ias.ac.in The strategic use of diazotization is particularly powerful for creating substitution patterns that are not accessible through standard electrophilic aromatic substitution, as the amino group can be removed or replaced after directing other substituents to desired positions. chemistrysteps.com

Reductive Conversion of Carboxylic Acid Precursors

A common and fundamental route to primary alcohols, including benzylic alcohols like this compound, is the reduction of the corresponding carboxylic acid. polimi.it The direct reduction of a carboxylic acid requires a strong reducing agent.

A standard laboratory method involves a two-step process. First, the carboxylic acid (e.g., 2-Iodo-4,5-dimethylbenzoic acid) is converted to a more reactive acid derivative, typically an acyl chloride. doubtnut.com This is often achieved by reacting the acid with thionyl chloride (SOCl₂). doubtnut.com In the second step, the resulting acyl chloride is reduced to the primary alcohol. doubtnut.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this reduction. doubtnut.com

Alternatively, methods using silanes as reducing agents in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can achieve the partial reduction of aromatic carboxylic acids to the corresponding benzylic alcohols. organic-chemistry.org Biocatalytic approaches have also emerged as a green alternative. Whole cells of certain microorganisms, such as the fungus Syncephalastrum racemosum, can catalyze the reduction of carboxylic acids to primary alcohols in an aqueous medium at room temperature. polimi.it In these enzymatic pathways, the reaction is believed to proceed through an aldehyde intermediate, which is then further reduced to the alcohol. polimi.it

Table 3: Methods for the Reduction of Aromatic Carboxylic Acids to Benzyl Alcohols

| Method | Reagents/Catalyst | Key Features | Reference |

|---|

| Two-Step Chemical Reduction | 1. SOCl₂ 2. LiAlH₄ | High-yielding, common laboratory procedure. | doubtnut.com | | Hydrosilylation | HSiEt₃, B(C₆F₅)₃ | Catalytic method for partial reduction. | organic-chemistry.org | | Biocatalysis | Syncephalastrum racemosum (whole cells) | Green chemistry approach, mild aqueous conditions. | polimi.it |

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Catalytic Reaction Mechanisms

The study of reaction mechanisms for aryl iodides encompasses a variety of catalytic systems, each with unique pathways and intermediates.

Nickel-catalyzed cross-electrophile coupling reactions provide a powerful method for forming carbon-carbon bonds without the need for pre-formed organometallic reagents. nsf.gov The mechanisms are complex and can proceed through different pathways depending on the sequence of electrophile activation. nsf.gov For an aryl iodide like (2-Iodo-4,5-dimethylphenyl)methanol, the reaction is typically initiated by oxidative addition to a Ni(0) species, forming a key arylnickel(II) intermediate, (L)NiII(Ar)I. nih.gov

Two primary mechanistic models are often considered:

Radical Chain Mechanism: This pathway involves the activation of an alkyl halide by a Ni(I) species to generate a radical. nsf.gov The selectivity in these reactions often arises from the preferential oxidative addition of the aryl iodide to Ni(0) over the alkyl halide, and the selective formation of an alkyl radical over an aryl radical. nih.gov

Sequential Reduction Pathway: This mechanism involves the selective activation of the aryl halide via a two-electron oxidative addition to a Ni(I) species. The resulting arylnickel intermediate then activates the alkyl halide through a single-electron transfer to generate a radical. nsf.gov

Stoichiometric studies have confirmed that pre-formed arylnickel(II) complexes react efficiently with alkyl iodides to yield the cross-coupled product, supporting the initial oxidative addition of the aryl iodide as a primary step. nih.gov The choice between these pathways can be influenced by factors such as ligand structure and catalyst concentration. nih.gov

Table 1: Proposed Mechanistic Pathways in Nickel-Catalyzed Cross-Coupling of Aryl Iodides

| Mechanistic Pathway | Key Features | Initiating Step | Intermediate(s) |

| Radical Chain | Involves radical intermediates in a chain reaction. nsf.govnih.gov | Activation of alkyl halide by Ni(I) to form a radical. nsf.gov | Alkyl radicals, Ni(0), Ni(I), Ni(II) |

| Sequential Reduction | Stepwise activation of electrophiles. nsf.gov | Oxidative addition of aryl halide to Ni(I). nsf.gov | Arylnickel(I), Arylnickel(II) |

Synergistic catalysis, where two different metals work in concert, can enable novel transformations. In the context of carbonylation and related reactions, a cooperative palladium and copper catalytic system has been developed for processes like the aerobic oxidative C-H alkenylation/N-dealkylative carbonylation of tertiary anilines. nih.gov This specific transformation provides an efficient route to 3-methyleneindolin-2-one derivatives. nih.gov While not a direct carbonylation of an aryl iodide, this system illustrates the principle of dual catalysis where each metal plays a distinct role. Typically, palladium is central to the C-H activation and carbonylation steps, while copper often acts as an oxidant or facilitates a key bond-forming or cleavage step. nih.gov The interplay between the two metals allows for reaction sequences that would be difficult to achieve with a single catalyst.

In palladium-catalyzed carbonylation reactions of aryl halides, the base is not merely a stoichiometric reagent but a critical component that can influence catalyst activity and stability. researchgate.net The general mechanism for alkoxycarbonylation involves several steps:

Oxidative addition of the aryl iodide to a Pd(0) complex.

Coordination and migratory insertion of carbon monoxide (CO) to form an acylpalladium(II) intermediate. diva-portal.org

Nucleophilic attack by an alcohol, often facilitated by the base.

Reductive elimination of the final ester product and regeneration of the Pd(0) catalyst.

Systematic studies on the alkoxycarbonylation of aryl halides have shown that the choice of base, along with other parameters like temperature, CO pressure, and ligand-to-palladium ratio, significantly impacts the reaction outcome. researchgate.net For instance, using a trialkylamine as the base in the neat alcohol as a solvent has proven highly effective. researchgate.net The concentration of the phosphine (B1218219) ligand is also crucial, as it affects both the activity and the stability of the catalytic system, with optimized conditions leading to high catalyst productivity (turnover numbers up to 7000). researchgate.net

Palladium/norbornene (Pd/NBE) cooperative catalysis, often called the Catellani reaction, is a highly efficient strategy for the synthesis of polysubstituted arenes from aryl halides. nih.govnih.gov This reaction allows for the sequential functionalization at both the ortho and ipso positions of the aryl halide in a single operation. nih.gov

The catalytic cycle for an aryl iodide like this compound is initiated by its reaction with a Pd(0) catalyst and norbornene (NBE). nih.govnih.gov This leads to the formation of a key five-membered aryl-NBE-palladacycle (ANP) intermediate. nih.govrsc.org This ANP complex is a Pd(II) species but is electron-rich due to its two σ-donating carbon ligands, allowing it to react with an external electrophile to functionalize the ortho position. nih.gov Following the ortho functionalization, a nucleophile attacks the ipso position, leading to the final product and regeneration of the catalyst. nih.gov This powerful methodology enables the convergent synthesis of complex aromatic compounds. nih.gov

Table 2: Key Steps in Palladium/Norbornene (Catellani) Catalysis

| Step | Description | Key Intermediate(s) |

| 1. Initiation | Oxidative addition of aryl iodide to Pd(0) followed by migratory insertion of NBE. | Aryl-Pd(II) species |

| 2. Palladacycle Formation | C-H metalation at the ortho position. | Aryl-NBE-palladacycle (ANP) |

| 3. Ortho Functionalization | Reaction of the ANP with an electrophile. | Functionalized palladacycle |

| 4. Ipso Termination | Reaction with a nucleophile at the original halide position and extrusion of NBE. | Final product, Pd(0) catalyst |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms at a molecular level. nrel.gov It allows for the calculation of structures, energies, and electronic properties of reactants, intermediates, and transition states. nrel.govscielo.br

DFT calculations are widely used to map the potential energy surfaces of complex catalytic reactions. nih.gov By calculating the Gibbs free energies of all stationary points along a proposed reaction pathway, a complete reaction free energy profile can be constructed. oaepublish.com This profile reveals the energies of intermediates and the activation barriers for each elementary step.

For instance, in Ni-catalyzed reactions, DFT has been used to evaluate different pathways and to understand the origin of cross-selectivity. oaepublish.comrsc.org Calculations can determine the activation energy for critical steps like oxidative addition, which is often the rate-determining step. oaepublish.com Similarly, in methanol (B129727) carbonylation studies, DFT has been employed to elucidate the reaction process and the energy changes at each stage, identifying the rate-limiting step. researchgate.netchemrxiv.orgrsc.org

The choice of functional and basis set is critical for accuracy. Methods like M06-2X/def2-TZVP have been shown to provide a good balance of computational cost and accuracy for the thermochemistry of organic molecules, with performance comparable to higher-level methods like CCSD(T). nrel.gov These computational studies can confirm or challenge proposed mechanisms and guide the design of more efficient catalysts. chemrxiv.org

Table 3: Representative DFT-Calculated Parameters for a Catalytic Step (Note: This is a representative table illustrating typical data obtained from DFT studies, based on examples from the literature. oaepublish.com)

| Parameter | Description | Example Energy (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | 14.2 |

| ΔE | Reaction Energy (Ergicity) | -5.5 |

| Reactant Complex | Energy of the stabilized starting species | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate | 14.2 |

| Product Complex | Energy of the stabilized product species | -5.5 |

Applications in Advanced Organic Synthesis and Material Science Precursors

Precursors for Synthesizing Complex Organic Scaffolds

(2-Iodo-4,5-dimethylphenyl)methanol is a key starting material for the construction of intricate molecular frameworks. Its utility stems from the ability to selectively functionalize both the iodo and hydroxyl groups, enabling the assembly of diverse and complex organic structures.

Access to Seven-Membered Lactones via Cyclization

Seven-membered lactones, or ε-lactones, are significant structural motifs found in various natural products and biologically active compounds. The synthesis of these rings can be challenging, but methods involving the cyclization of precursors derived from this compound have been developed. One such approach involves the nickel- and zinc-catalyzed cyclization of o-iodobenzyl alcohols with propiolates, which provides a pathway to substituted seven-membered lactones with high regio- and stereoselectivity. nih.gov While this specific reaction uses the parent o-iodobenzyl alcohol, the methodology is applicable to substituted derivatives like this compound. Another strategy is the regioselective and stereoselective iodolactonization of electron-deficient olefinic acids, which yields multi-functionalized seven-membered lactones. rsc.org Furthermore, palladium-catalyzed γ-C(sp³)–H activation of aliphatic carboxylic acids with olefin partners presents a direct route to these lactones. rsc.org

Formation of Polycyclic Aromatic Compounds, including Indenones

Indenones are a class of polycyclic aromatic compounds that are important intermediates in organic synthesis and are present in some natural products. iyte.edu.tr The synthesis of indenones can be achieved through various methods, including the rhodium-catalyzed carbonylative arylation of alkynes. iyte.edu.tr While not directly starting from this compound, related o-iodoaromatic compounds are key precursors in these transformations. For instance, 2,3-disubstituted indenones can be synthesized from the reaction of internal alkynes with o-iodo- or o-bromobenzaldehyde using a palladium catalyst. iyte.edu.tr The reduction of the aldehyde in a compound like 2-Iodo-4,5-dimethylbenzaldehyde would yield this compound, highlighting the close synthetic relationship.

Construction of Diarylalkanes and Diaryl(hetero)methanes

The synthesis of diarylalkanes and diaryl(hetero)methanes often involves cross-coupling reactions where an aryl halide is coupled with an organometallic reagent. The iodo group in this compound makes it an excellent substrate for such reactions, including the Suzuki coupling.

Diversity-Oriented Synthesis of Fused Thioglycosyl Benzoxathiepinones

A diversity-oriented synthesis approach has been developed for the creation of complex fused thioglycosyl benzoxathiepinones. nih.govresearchgate.net This strategy involves a palladium-catalyzed arylation of glycosyl thiols followed by a deprotection-lactonization sequence. nih.govresearchgate.net In this process, a substituted methyl 2-iodobenzoate (B1229623) is coupled with a peracetylated glycosyl thiol. rsc.org The resulting thioglycoside can then undergo cyclization to form the benzoxathiepinone core. rsc.org This methodology allows for the generation of a library of complex molecules with potential biological activity. nih.govresearchgate.netrsc.org

Development of Novel Hypervalent Iodine Reagents and Catalysts

Hypervalent iodine compounds have gained significant attention as versatile and environmentally benign reagents and catalysts in organic synthesis. acs.orghud.ac.uk They are known to mediate a variety of oxidative transformations, including the formation of C-O, C-N, and C-C bonds. hud.ac.uk The synthesis of these reagents often begins with an iodoarene. acs.org this compound can serve as a precursor to such reagents. The development of chiral iodoarenes is an active area of research, aiming to create catalysts for asymmetric transformations. hud.ac.uk The unique reactivity of hypervalent iodine compounds is often compared to that of transition metals, but they offer advantages such as lower toxicity and milder reaction conditions. hud.ac.uk

Synthetic Intermediates for Highly Functionalized Molecules

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of highly functionalized molecules. nih.govuni-muenchen.de The iodo group can participate in a range of cross-coupling reactions, while the alcohol functionality can be oxidized or otherwise modified. For example, the aldehyde precursor, 2-Iodo-4,5-dimethylbenzaldehyde, can be reduced to this compound. This aldehyde undergoes various transformations, including Suzuki and Ullmann couplings at the iodine position and oxidation or reduction at the aldehyde group. This versatility allows for the strategic introduction of various functional groups, leading to complex molecular architectures. unibo.it

Role in the Design of Chiral Ligands and Catalysts

The development of catalysts for asymmetric synthesis, a field crucial for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries, relies heavily on the design of effective chiral ligands. acs.orgnih.gov These ligands create a specific three-dimensional environment around a metal center, directing a chemical reaction to favor the formation of one enantiomer over the other. The compound this compound serves as a valuable and versatile building block in the synthesis of such ligands, owing to its unique combination of functional groups that offer multiple pathways for structural elaboration.

The strategic placement of the iodo, dimethyl, and methanol (B129727) functionalities on the phenyl ring makes this compound a well-suited scaffold for constructing complex chiral molecules. The dimethyl substitution pattern provides a rigid and sterically defined backbone, which is a critical feature in establishing an effective chiral environment. pitt.edu The core utility of this compound, however, lies in the distinct reactivity of its iodo and methanol groups, which allow for stepwise and controlled modifications to build sophisticated ligand architectures.

The iodine atom at the ortho-position is a key functional handle, primarily because it facilitates a variety of transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the iodo-substituted position. This capability is fundamental for introducing phosphine (B1218219), amine, or other coordinating groups that are essential for the ligand's ability to bind to a metal center. The reactivity of the aryl-iodide bond makes this compound a precursor for a wide range of ligand types, including P,N-ligands and P,P-ligands, which are prominent in asymmetric catalysis. d-nb.info

Simultaneously, the methanol group (-CH₂OH) offers an independent site for chemical modification. It can be readily oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (like a tosylate or halide) for nucleophilic substitution, or etherified to introduce additional steric bulk or coordinating atoms. For instance, the conversion of a benzylic alcohol to an ether is a common strategy in ligand synthesis to fine-tune the steric and electronic properties of the final catalyst. d-nb.info This orthogonal reactivity allows synthetic chemists to build up molecular complexity in a controlled manner, attaching chiral auxiliaries or other functional arms to the molecule without disturbing the iodo-group intended for a subsequent cross-coupling step.

Beyond its role as a precursor for metal-coordinating ligands, the iodoarene structure of this compound makes it relevant to the burgeoning field of chiral hypervalent iodine catalysis. cardiff.ac.uk In this area of metal-free asymmetric synthesis, the iodine atom itself acts as the catalytic center. cardiff.ac.ukorgsyn.org By oxidizing the iodine(I) atom to a hypervalent state (typically I(III) or I(V)), it becomes highly electrophilic and capable of mediating a variety of oxidative transformations. cardiff.ac.ukacs.org The design of chiral hypervalent iodine catalysts involves attaching a chiral scaffold to the iodoarene. The framework of this compound is an ideal starting point for such designs. The methanol group can be used to append a chiral auxiliary, which would then direct the stereochemical outcome of the reactions catalyzed by the in-situ-generated hypervalent iodine species. This dual utility—as a precursor to traditional transition metal ligands and as a scaffold for modern organocatalysts—underscores its significance in advanced organic synthesis.

Q & A

Q. What are the common synthetic routes for (2-Iodo-4,5-dimethylphenyl)methanol?

The primary synthesis involves iodination of a pre-functionalized aromatic precursor . For example:

- Electrophilic aromatic substitution : Reacting 4,5-dimethylphenol derivatives with iodine in the presence of an oxidizing agent (e.g., HIO₃ or I₂/KI) under controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position .

- Three-component coupling : Utilizing precursors like (trimethylsilyl)phenyl trifluoromethanesulfonate with KI and KF/18-crown-6 in THF, followed by acidic workup and purification via silica gel chromatography (e.g., 65% yield reported for analogous iodinated benzyl alcohols) .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR confirms the presence of methyl groups (δ 2.2–2.5 ppm) and the methanol proton (δ 4.5–5.0 ppm). C NMR identifies iodine-induced deshielding of the aromatic carbons .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 292.00 (calculated for C₉H₁₁IO).

- FT-IR : O-H stretch (~3300 cm⁻¹) and C-I vibration (~500 cm⁻¹) are key markers .

Q. What safety protocols are critical when handling this compound?

- GHS compliance : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation/ingestion due to potential toxicity (H302/H312/H315 classifications) .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidative degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be mitigated during synthesis?

- Temperature control : Lower temperatures (0–5°C) favor iodination at the 2-position by reducing competing side reactions .

- Directing groups : Methoxy or methyl groups at 4,5-positions enhance ortho-iodination via steric and electronic effects .

- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., iodine vs. N-iodosuccinimide) .

Q. How do contradictory data in reaction yields or by-product formation arise, and how are they resolved?

- Common causes : Variability in iodine stoichiometry, trace moisture, or competing nucleophilic substitutions (e.g., methoxy group displacement) .

- Resolution strategies :

Q. What role does the iodine substituent play in further derivatization (e.g., cross-coupling reactions)?

- Suzuki-Miyaura coupling : The C-I bond facilitates palladium-catalyzed coupling with boronic acids to generate biaryl derivatives (e.g., for drug discovery intermediates) .

- Nucleophilic displacement : Iodine can be replaced with amines or thiols under SNAr conditions, enabling diversification of the aromatic scaffold .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Simulate interactions with bacterial RNA polymerase (target for antimicrobials) using AutoDock Vina .

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) with tools like SwissADME to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.